molecular formula C20H31N3O3S B4493480 N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B4493480
M. Wt: 393.5 g/mol
InChI Key: PHZYFPPMAPJEIO-UHFFFAOYSA-N
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Description

N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features both azepane and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the azepane and pyrrolidine derivatives with a benzamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(AZEPAN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of azepane and pyrrolidine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c24-20(21-11-8-14-22-12-3-1-2-4-13-22)18-9-7-10-19(17-18)27(25,26)23-15-5-6-16-23/h7,9-10,17H,1-6,8,11-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZYFPPMAPJEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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